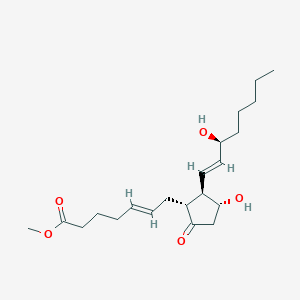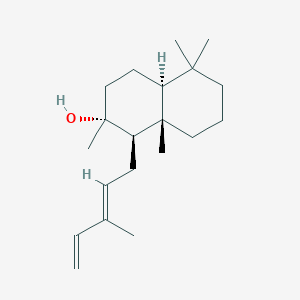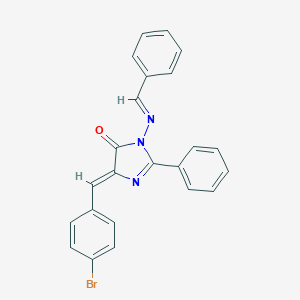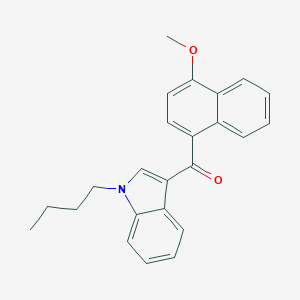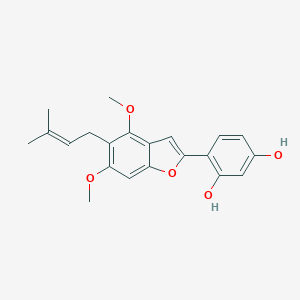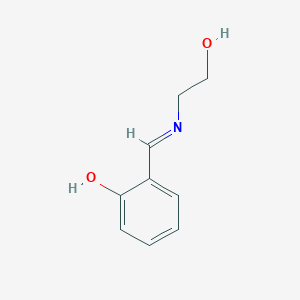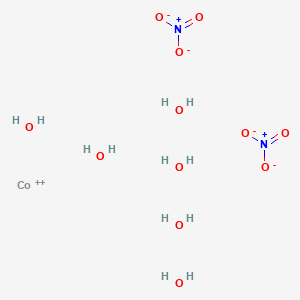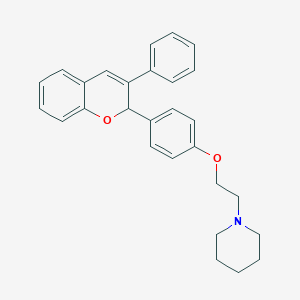
1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine, also known as PB28, is a synthetic compound that has gained significant attention in the field of cancer research. PB28 belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have anti-tumor properties.
Wirkmechanismus
1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine acts as a SERM by binding to estrogen receptors (ERs) in cancer cells. 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has a higher affinity for ERβ than for ERα, which may contribute to its anti-tumor properties. 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has also been shown to inhibit the activity of the enzyme aromatase, which is involved in the production of estrogen. By inhibiting aromatase, 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine reduces the amount of estrogen available to cancer cells, which can slow down tumor growth.
Biochemical and Physiological Effects:
1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has been shown to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has been shown to increase bone density in animal models, making it a potential therapeutic agent for osteoporosis. 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine in lab experiments is its specificity for ERβ. This allows researchers to study the effects of ERβ activation on cancer cells without the confounding effects of ERα activation. However, 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine is a synthetic compound that may have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine. One area of interest is the development of 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine analogs with improved pharmacokinetic properties. Another area of interest is the study of 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine in combination with other anti-tumor agents, such as chemotherapy drugs or immune checkpoint inhibitors. Finally, the role of 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine in other diseases, such as osteoporosis and neurodegenerative diseases, warrants further investigation.
Conclusion:
In conclusion, 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine is a synthetic compound with promising anti-tumor and anti-inflammatory properties. 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine acts as a SERM by binding to ERβ and inhibiting aromatase activity. 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has several biochemical and physiological effects, including increased bone density and neuroprotection. While 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has some limitations for lab experiments, there are several future directions for research that may lead to the development of more effective anti-tumor and therapeutic agents.
Synthesemethoden
1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine is synthesized using a multi-step process that involves the reaction of 3-phenyl-2H-1-benzopyran-2-ol with 4-bromoanisole, followed by the reaction of the resulting product with 1-(2-chloroethyl)piperidine. The final product is then purified using column chromatography. The synthesis of 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has been extensively studied for its potential as an anti-tumor agent. Studies have shown that 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has anti-proliferative effects on breast, ovarian, and prostate cancer cell lines. 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Eigenschaften
CAS-Nummer |
130064-18-5 |
|---|---|
Produktname |
1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine |
Molekularformel |
C28H29NO2 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
1-[2-[4-(3-phenyl-2H-chromen-2-yl)phenoxy]ethyl]piperidine |
InChI |
InChI=1S/C28H29NO2/c1-3-9-22(10-4-1)26-21-24-11-5-6-12-27(24)31-28(26)23-13-15-25(16-14-23)30-20-19-29-17-7-2-8-18-29/h1,3-6,9-16,21,28H,2,7-8,17-20H2 |
InChI-Schlüssel |
DBHGMZQRJDUFGS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Kanonische SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Synonyme |
2-(4-(2-N-piperidino)ethoxyphenyl)-3-phenyl(2H)benzo(b)pyran 2-(4-(2-piperidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran CDRI 85-287 CDRI-85-287 PEPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





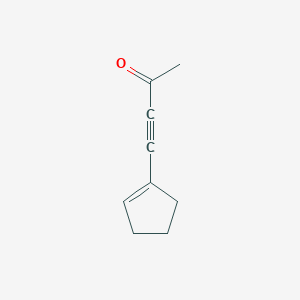
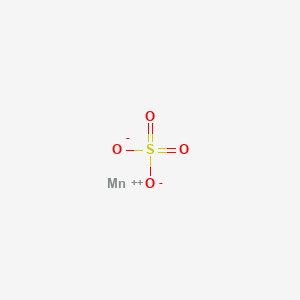

![1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B157993.png)
